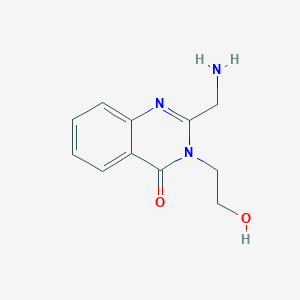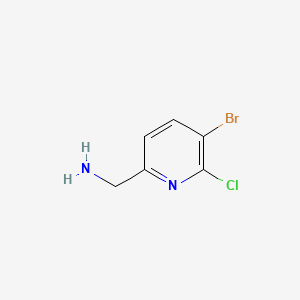
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile is an organic compound that features a trifluoromethyl group attached to an indole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Another approach involves the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives under reflux conditions in nitrobenzene . This method provides a straightforward route to the desired indole derivative.
Industrial Production Methods
Industrial production of 2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and the availability of reagents.
化学反応の分析
Types of Reactions
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated amines, oxides, and substituted indole derivatives.
科学的研究の応用
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials with unique electronic and optical properties
作用機序
The mechanism of action of 2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The indole ring structure allows for interactions with various biological pathways, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of an indole ring.
4-(Trifluoromethyl)phenylacetonitrile: Contains a phenyl ring instead of an indole ring.
2-(Trifluoromethyl)phenyl acetonitrile: Similar structure but lacks the indole ring.
Uniqueness
2-(4-(Trifluoromethyl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both the trifluoromethyl group and the indole ring. This combination imparts distinct electronic properties and enhances its potential for biological activity compared to other trifluoromethylated compounds.
特性
分子式 |
C11H7F3N2 |
|---|---|
分子量 |
224.18 g/mol |
IUPAC名 |
2-[4-(trifluoromethyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)8-2-1-3-9-10(8)7(4-5-15)6-16-9/h1-3,6,16H,4H2 |
InChIキー |
RRYHCTXOPPVRMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC=C2CC#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)




